(2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE
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Overview
Description
(2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE is a complex organic compound that features both benzimidazole and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of chlorobenzyl groups suggests potential biological activity, making it a candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.
Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, starting from phenylhydrazine and 2,4-dichlorobenzaldehyde.
Coupling Reaction: The final step involves coupling the benzimidazole and indole derivatives through a Knoevenagel condensation reaction with acrylonitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can reduce the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Products may include benzimidazole and indole derivatives with hydroxyl or carbonyl groups.
Reduction: The primary amine derivative of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets. It can be used in studies to understand its binding affinity and specificity towards enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for developing drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and indole moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
- 1-(4-chlorobenzyl)-1H-benzimidazole
- 2-(2,4-dichlorobenzyl)-1H-indole
Uniqueness
Compared to similar compounds, (2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE is unique due to the presence of both benzimidazole and indole moieties linked by an acrylonitrile group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C32H21Cl3N4 |
---|---|
Molecular Weight |
567.9g/mol |
IUPAC Name |
(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-3-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C32H21Cl3N4/c33-25-12-9-21(10-13-25)18-39-31-8-4-2-6-29(31)37-32(39)23(17-36)15-24-20-38(30-7-3-1-5-27(24)30)19-22-11-14-26(34)16-28(22)35/h1-16,20H,18-19H2/b23-15+ |
InChI Key |
HBQWBZBTNJCCAD-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=C(\C#N)/C4=NC5=CC=CC=C5N4CC6=CC=C(C=C6)Cl |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C(C#N)C4=NC5=CC=CC=C5N4CC6=CC=C(C=C6)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C(C#N)C4=NC5=CC=CC=C5N4CC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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